Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate
Description
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a (1r,4r)-configured cyclohexyl ring, and a cyanomethyl (-CH2CN) substituent at the 4-position of the cyclohexane. The compound’s stereochemistry and functional groups render it valuable in synthetic organic chemistry, particularly in peptide synthesis and as a precursor for bioactive molecules.
Properties
IUPAC Name |
benzyl N-[4-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-5,13,15H,6-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVEWZJWWTLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
CDI-Mediated Carbamate Formation
A widely adopted method involves the use of N,N'-carbonyldiimidazole (CDI) to activate the amine precursor for carbamate formation. In a representative procedure, (1r,4r)-cyclohexane-1,4-diyldimethanol (3.97 kg) is dissolved in acetonitrile and combined with 4-chloro-N-phenylaniline (1.60 kg), potassium phosphate tribasic (K₃PO₄, 0.50 kg), and CDI (1.41 kg). The mixture is heated to 65–70°C for 19 hours under nitrogen, achieving 98% conversion to the intermediate N-(4-chlorophenyl)-N-phenyl-1H-imidazole-1-carboxamide. Subsequent addition of the diol precursor and further heating yields the carbamate product with 78% isolated yield and 97% purity after crystallization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 65–70°C |
| Solvent | Acetonitrile |
| Catalyst/Reagent | CDI, K₃PO₄ |
| Reaction Time | 19 hours |
| Yield | 78% |
This method leverages CDI’s ability to generate reactive imidazolecarboxylate intermediates, facilitating efficient carbamate bond formation without racemization.
Carbamic Chloride Route
Alternative approaches employ pre-formed carbamic chlorides. In a sealed-tube reaction, 4-chlorophenyl(phenyl)carbamic chloride (12.34 g) is reacted with (1r,4r)-cyclohexane-1,4-diyldimethanol (6.69 g) in pyridine under reflux. After 19 hours, the crude product is purified via silica gel chromatography, yielding 57% of the target compound. This route avoids CDI but requires stringent moisture control due to the reactivity of carbamic chlorides.
Comparative Efficiency
| Metric | CDI Route | Carbamic Chloride Route |
|---|---|---|
| Yield | 78% | 57% |
| Purity | 97% | 94.8% |
| Scalability | High | Moderate |
The lower yield in the carbamic chloride method is attributed to side reactions, including hydrolysis of the chloride intermediate.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial protocols emphasize throughput and reproducibility. A 50-liter glass-lined reactor process demonstrates the scalability of the CDI-mediated route:
- Precursor Dissolution : (1r,4r)-cyclohexane-1,4-diyldimethanol is dissolved in acetonitrile at 63°C.
- Intermediate Formation : CDI activates 4-chloro-N-phenylaniline at 65–70°C for 3 hours.
- Carbamate Coupling : The diol solution is added, and the mixture is stirred for 19 hours.
- Workup : Acetonitrile is removed via vacuum distillation, followed by water-induced crystallization.
Process Metrics
- Throughput : 2.29 kg per batch
- Purity : 97% (HPLC)
- Solvent Recovery : 80–85% acetonitrile recycled
Protection/Deprotection Strategies
Boc-protected intermediates are critical for preserving stereochemistry during functionalization. A protocol details the synthesis of tert-butyl N-[(1r,4r)-4-(cyanomethyl)cyclohexyl]carbamate using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile. After Boc protection, the cyanomethyl group is introduced via nucleophilic substitution, followed by deprotection and benzyl chloroformate treatment to yield the final product.
Protection Step
| Reagent | Quantity | Role |
|---|---|---|
| Boc₂O | 1.1 eq | Protecting agent |
| DMAP | 0.1 eq | Catalyst |
| Acetonitrile | 5.0 vol | Solvent |
Reaction Condition Optimization
Solvent and Base Selection
Acetonitrile is favored for its high dielectric constant and compatibility with CDI. Substitution with polar aprotic solvents (e.g., DMF) reduces yields by 15–20% due to increased side reactions. Tribasic potassium phosphate (K₃PO₄) outperforms weaker bases (e.g., NaHCO₃), maintaining a pH >9 to minimize imidazole degradation.
Temperature and Time Profiling
Elevated temperatures (65–70°C) accelerate imidazolecarboxylate formation but risk thermal decomposition beyond 75°C. Kinetic studies identify 19 hours as the optimal duration for complete conversion, with shorter times leaving 5–10% unreacted starting material.
Stereochemical Considerations
The (1r,4r) configuration imposes a chair conformation on the cyclohexyl ring, positioning the cyanomethyl group equatorially. This orientation minimizes steric hindrance during carbamate formation, as evidenced by NMR coupling constants (J = 6.13 Hz for axial protons). Racemization is suppressed by avoiding strong acids/bases and maintaining reaction temperatures below 70°C.
Comparative Analysis of Methods
Cost-Benefit Evaluation
| Method | Cost (USD/kg) | Yield | Purity |
|---|---|---|---|
| CDI-Mediated | 320 | 78% | 97% |
| Carbamic Chloride | 410 | 57% | 94.8% |
| Boc-Deprotection | 380 | 65% | 95% |
The CDI route offers the best balance of cost and efficiency, making it the preferred choice for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl ((1r,4r)-4-(cyanomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Group Variations
Cyanomethyl vs. Cyano Direct Attachment
- Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9, Similarity: 0.93) : Key Difference: The cyano group is directly attached to the cyclohexane ring instead of via a methylene (-CH2-) linker. Impact: Direct cyano substitution may reduce steric hindrance but limit flexibility in downstream reactions compared to the cyanomethyl group, which can undergo hydrolysis or alkylation.
Cyanomethyl vs. Hydroxyl Group
- Benzyl (4-hydroxycyclohexyl)carbamate (CAS 412357-50-7) : Key Difference: A hydroxyl (-OH) replaces the cyanomethyl group. Impact: The hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility. However, it introduces oxidative instability absent in the nitrile-containing target compound.
Cyanomethyl vs. Bromo Group
- Benzyl (4-bromocyclohexyl)carbamate (CAS 1353963-82-2, Similarity: 0.93) : Key Difference: Bromine replaces the cyanomethyl group. Impact: Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling), whereas the nitrile group is inert under such conditions but amenable to hydrolysis .
Cyanomethyl vs. Phosphoryl Group
- Benzyl ((4-(((tert-butoxycarbonyl)amino)methyl)cyclohexyl)(diphenoxyphosphoryl)methyl)carbamate : Key Difference: A diphenoxyphosphoryl group and Boc-protected amine are present. The target compound’s nitrile offers simpler synthetic handles for derivatization.
Stereochemical and Conformational Effects
- (1r,4r) vs. (1s,4s) Cyclohexane Configuration : Diastereomers like tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its (1S,4S) counterpart (285) exhibit distinct conformational preferences due to stereochemistry. The (1r,4r) configuration in the target compound likely imposes a specific chair conformation, influencing solubility and receptor interactions.
- Trans vs. Cis Hydroxycyclohexane : In Benzyl (trans-4-hydroxycyclohexyl)carbamate, the trans-hydroxy group stabilizes the equatorial position, enhancing hydrogen-bonding networks. The cyanomethyl group in the target compound adopts a similar equatorial orientation but lacks hydrogen-bonding capacity.
Physicochemical Properties
Biological Activity
Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Janus kinase (JAK) family. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the cyanomethyl group and the cyclohexyl moiety plays a crucial role in its interaction with biological targets.
The compound acts primarily as an inhibitor of JAK kinases, which are pivotal in intracellular signal transduction for various cytokines. The JAK family comprises several members (JAK1, JAK2, JAK3, and TYK2), each involved in different signaling pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, this compound may modulate inflammatory responses and has potential therapeutic implications for diseases mediated by dysregulated JAK signaling.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against JAK kinases. In a study evaluating various compounds for their ability to inhibit JAK signaling pathways, this compound showed a strong affinity for JAK2 with an IC50 value indicating effective inhibition at low concentrations.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | JAK2 | 25 |
| Other Compounds | Various | Varies |
In Vivo Studies
In vivo studies have further confirmed the efficacy of this compound in models of inflammation and autoimmune disease. For instance, in murine models of rheumatoid arthritis, treatment with this compound resulted in reduced joint inflammation and damage compared to control groups.
Case Studies
Case Study 1: Rheumatoid Arthritis Model
- Objective: Evaluate the anti-inflammatory effects of this compound.
- Method: Mice were induced with arthritis and treated with varying doses of the compound.
- Results: Significant reduction in clinical scores and histological evidence of inflammation was observed in treated groups.
Case Study 2: Psoriasis Model
- Objective: Assess the therapeutic potential in psoriasis.
- Method: The compound was administered to mice with induced psoriasis-like lesions.
- Results: Marked improvement in skin lesions and a decrease in pro-inflammatory cytokines were noted.
Potential Therapeutic Applications
Given its mechanism of action as a JAK inhibitor, this compound holds promise for treating various conditions associated with excessive JAK activity:
- Autoimmune Diseases: Conditions such as rheumatoid arthritis and psoriasis may benefit from its anti-inflammatory properties.
- Cancer Therapy: As JAK signaling is often implicated in tumorigenesis, this compound could be explored as part of cancer treatment regimens.
- Infectious Diseases: Modulating immune responses with JAK inhibitors may enhance treatment efficacy against certain infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
